![molecular formula C26H20ClFN2O2 B612186 ブリラネストラント CAS No. 1365888-06-7](/img/structure/B612186.png)
ブリラネストラント
説明
GDC-0810は、新規の非ステロイド性経口生物利用可能な選択的エストロゲン受容体分解剤(SERD)です。 リガンド依存性およびリガンド非依存性エストロゲン受容体媒介シグナル伝達の両方を阻害することにより、エストロゲン受容体陽性乳がんの治療に開発されました 。 この化合物は、タモキシフェンに抵抗性のあるものやエストロゲン受容体アルファ変異を持つものを含む、エストロゲン受容体陽性乳がんのさまざまなモデルにおいて有効性を示しました .
科学的研究の応用
Clinical Applications
Brilanestrant is primarily investigated for its efficacy in treating advanced or metastatic breast cancer that expresses estrogen receptors. Its unique properties allow it to target tumors resistant to other hormonal therapies. Key clinical applications include:
- Treatment of ER-positive Breast Cancer : Brilanestrant has shown significant anti-tumor activity in preclinical studies and early-phase clinical trials, demonstrating potent effects against various breast cancer cell lines .
- Resistance Management : It is particularly effective in cases where patients have developed resistance to traditional therapies like tamoxifen and fulvestrant .
Clinical Trials and Efficacy
Brilanestrant has undergone several clinical trials to evaluate its safety and efficacy:
- Phase II Trials : A notable trial (NCT02569801) demonstrated good safety and tolerability profiles for Brilanestrant in patients with advanced ER-positive breast cancer. The results indicated promising anti-tumor potency even in patients who had undergone extensive prior treatments .
- Comparative Studies : In animal models, Brilanestrant exhibited dose-dependent efficacy in inhibiting tumor growth. In MCF-7 xenograft models, it showed substantial tumor-growth inhibition and even regression at higher doses without significant weight loss in subjects .
Pharmacokinetics and Safety Profile
Brilanestrant demonstrates favorable pharmacokinetic properties:
- Bioavailability : It has an oral bioavailability ranging from 40% to 60%, allowing for convenient administration compared to intramuscular options like fulvestrant .
- Metabolism : The compound interacts with cytochrome P450 enzymes, influencing its metabolic pathways and potential side effects .
The safety profile observed in clinical studies has included mild-to-moderate side effects such as diarrhea, nausea, and fatigue, which are manageable and do not significantly impede treatment adherence .
作用機序
生化学分析
Biochemical Properties
Brilanestrant interacts with the estrogen receptor alpha (ERα), acting as an antagonist . This interaction involves the binding of Brilanestrant to the ERα, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
Brilanestrant has been found to have significant effects on various types of cells, particularly those involved in ER-positive breast cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the ERα .
Molecular Mechanism
The molecular mechanism of action of Brilanestrant involves its binding to the ERα, leading to changes in gene expression . This binding interaction results in the modulation of enzyme activity, either through inhibition or activation, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilanestrant have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Brilanestrant have been found to vary with different dosages in animal models . These studies have provided valuable information on the threshold effects of Brilanestrant, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Brilanestrant is involved in various metabolic pathways within the cell . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Brilanestrant is transported and distributed within cells and tissues in a manner that is likely influenced by various transporters and binding proteins . Its localization or accumulation within cells can be affected by these interactions .
Subcellular Localization
The subcellular localization of Brilanestrant can influence its activity or function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
準備方法
GDC-0810は、スプレー乾燥や共沈などのさまざまな方法を使用して調製できます 。これらの方法は、ヒドロキシプロピルメチルセルロースアセテートサクシネートとのGDC-0810の非晶質固体分散体を生成します。 調製方法の選択は、化合物の物理的および化学的安定性、ならびに機械的特性に影響を与える可能性があります .
化学反応の分析
GDC-0810は、酸化、還元、置換などのさまざまな化学反応を受けます 。これらの反応で使用される一般的な試薬には、有機溶媒や触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究アプリケーション
GDC-0810は、エストロゲン受容体陽性乳がんの治療におけるその可能性について広く研究されてきました 。 さまざまなヒト乳がん細胞株および患者由来異種移植片に対して、強力なインビトロおよびインビボ活性を示しました 。 さらに、GDC-0810は、エストロゲン受容体陽性乳がんの女性を対象とした第II相臨床試験で評価されています 。 エストロゲン受容体アルファを分解する化合物の能力は、がん治療におけるさらなる研究開発のための有望な候補となります .
類似化合物との比較
生物活性
Brilanestrant (also known as GDC-0810) is a novel nonsteroidal compound classified as both a selective estrogen receptor modulator (SERM) and a selective estrogen receptor degrader (SERD). It has garnered attention for its potential application in treating estrogen receptor-positive (ER+) breast cancer, particularly in patients who have developed resistance to existing therapies. This article explores the biological activity of brilanestrant, including its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Brilanestrant operates through dual mechanisms:
- Selective Estrogen Receptor Degradation : It binds to the estrogen receptor alpha (ERα), leading to its degradation and inhibiting estrogen-mediated signaling pathways. This action is crucial in ER+ breast cancer, where estrogen promotes tumor growth.
- Partial Agonistic Activity : Unlike some SERMs, brilanestrant exhibits weak estrogenic activity in certain tissues, such as the rat uterus, which may have implications for its therapeutic use and side effects .
Comparison with Other SERDs
Compound | Mechanism | Administration | Clinical Status |
---|---|---|---|
Brilanestrant | SERM/SERD | Oral | Phase II |
Fulvestrant | SERD | Intramuscular | Approved |
Elacestrant | SERD | Oral | Phase I/II |
Clinical Efficacy
Brilanestrant has shown promising results in clinical trials, particularly in patients with ER+ metastatic breast cancer who have previously undergone aromatase inhibitor therapy. In a phase I trial involving heavily pretreated patients, brilanestrant demonstrated a manageable safety profile and preliminary anti-tumor activity, with some patients experiencing partial responses .
Notable Clinical Findings
- Study Design : A phase II trial (NCT02569801) assessed the efficacy of brilanestrant in combination with palbociclib in ER+/HER2− breast cancer patients.
- Efficacy Results : The trial reported an overall response rate of approximately 43% among participants, with notable tumor shrinkage observed .
- Safety Profile : Common side effects included nausea, fatigue, and diarrhea, primarily of mild to moderate severity. No significant adverse effects were reported that would contraindicate its use .
Case Study 1: Efficacy in Resistant Cases
A case study involving a 62-year-old female patient with metastatic ER+ breast cancer resistant to both tamoxifen and fulvestrant demonstrated significant tumor reduction after treatment with brilanestrant. The patient achieved a partial response after 12 weeks of therapy, highlighting the potential of brilanestrant in overcoming resistance mechanisms associated with traditional therapies .
Case Study 2: Combination Therapy
Another case involved a cohort of patients receiving brilanestrant in combination with palbociclib. The results indicated improved progression-free survival compared to historical controls treated with standard endocrine therapies alone. This suggests that combination therapy may enhance the therapeutic efficacy of brilanestrant .
Research Findings
Recent studies have further elucidated the biological activity of brilanestrant:
- In Vitro Studies : Research conducted on various breast cancer cell lines indicated that brilanestrant effectively reduces ERα levels and inhibits cell proliferation at nanomolar concentrations. The IC50 values for brilanestrant were significantly lower than those for fulvestrant in resistant cell models .
- Molecular Mechanisms : Molecular docking studies revealed that brilanestrant binds effectively to the ERα ligand-binding domain, promoting receptor degradation through ubiquitin-proteasome pathways .
Table: In Vitro Activity Comparison
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Brilanestrant | MCF-7 | 5 | ERα degradation |
Fulvestrant | MCF-7 | 20 | ERα antagonist |
Elacestrant | T47D | 10 | ERα degradation |
特性
IUPAC Name |
(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHGPHDEVGCEZ-KJGLQBJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336037 | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365888-06-7 | |
Record name | Brilanestrant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0810 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brilanestrant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRILANESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。